
1,4-Dibromo-2,3,5,6-tetrachlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibromo-2,3,5,6-tetrachlorobenzene is an organohalogen compound with the molecular formula C6Br2Cl4. It is characterized by the presence of two bromine atoms and four chlorine atoms attached to a benzene ring. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .
Méthodes De Préparation
The synthesis of 1,4-Dibromo-2,3,5,6-tetrachlorobenzene typically involves the bromination of 1,2,4,5-tetrachlorobenzene. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually conducted in a solvent like carbon tetrachloride or chloroform, and the temperature is maintained to ensure selective bromination at the desired positions .
Industrial production methods may involve similar bromination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1,4-Dibromo-2,3,5,6-tetrachlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols. These reactions typically require the presence of a catalyst or a strong base.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation to form products with additional functional groups, such as carboxylic acids or aldehydes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield hydroxylated derivatives, while reduction with sodium borohydride can produce partially dehalogenated compounds.
Applications De Recherche Scientifique
1,4-Dibromo-2,3,5,6-tetrachlorobenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 1,4-Dibromo-2,3,5,6-tetrachlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target. For example, it may bind to the active site of an enzyme, altering its activity and affecting downstream processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
1,4-Dibromo-2,3,5,6-tetrachlorobenzene can be compared with other halogenated benzenes, such as:
1,4-Dibromo-2,3,5,6-tetramethylbenzene: Similar in structure but with methyl groups instead of chlorine atoms.
1,4-Difluoro-2,3,5,6-tetrachlorobenzene: Contains fluorine atoms instead of bromine.
2,3,5,6-Tetrachlorobenzene-1,4-dithiol: Contains sulfur atoms in place of bromine
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
13074-99-2 |
|---|---|
Formule moléculaire |
C6Br2Cl4 |
Poids moléculaire |
373.7 g/mol |
Nom IUPAC |
1,4-dibromo-2,3,5,6-tetrachlorobenzene |
InChI |
InChI=1S/C6Br2Cl4/c7-1-3(9)5(11)2(8)6(12)4(1)10 |
Clé InChI |
DDBHFNKBELOPJO-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Br)Cl)Cl)Br)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


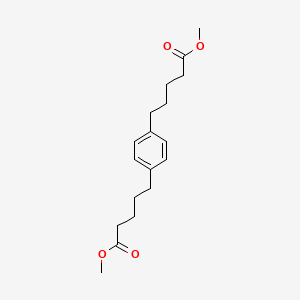
![1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]-](/img/structure/B11968945.png)
![Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone](/img/structure/B11968946.png)
![N'-[(E)-1-(2-chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11968952.png)
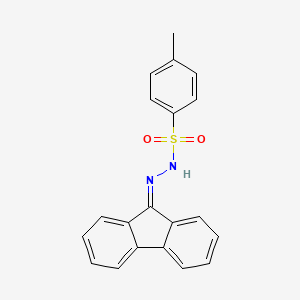
![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11968964.png)
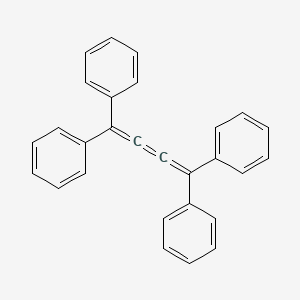



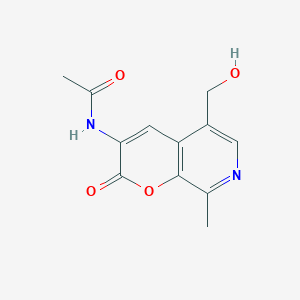
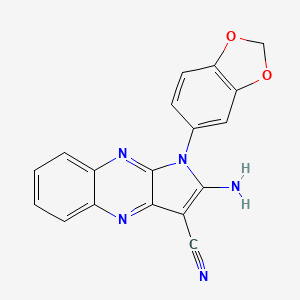
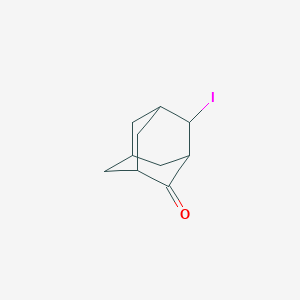
![5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969013.png)
